N,N-Diallyl-2-bromoacetamide
Overview
Description
N,N-Diallyl-2-bromoacetamide is an organic compound with the molecular formula C8H12BrNO It is a bromoamide derivative characterized by the presence of two allyl groups attached to the nitrogen atom and a bromoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diallyl-2-bromoacetamide can be synthesized through the reaction of 2-bromoacetyl bromide with N,N-diallylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the bromoacetamide linkage. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N,N-Diallyl-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetamide moiety can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The allyl groups can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Epoxides or other oxygenated products.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
N,N-Diallyl-2-bromoacetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diallyl-2-bromoacetamide involves its interaction with specific molecular targets. The bromoacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or other biomolecules, potentially altering their function. The allyl groups may also participate in reactions that further modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diallyl-2-chloroacetamide: Similar structure but with a chlorine atom instead of bromine.
N,N-Diallyl-2-iodoacetamide: Similar structure but with an iodine atom instead of bromine.
N,N-Diallylacetamide: Lacks the halogen atom, resulting in different reactivity and properties.
Uniqueness
N,N-Diallyl-2-bromoacetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s intermediate reactivity makes it suitable for specific applications where chlorine or iodine might be too reactive or insufficiently reactive .
Properties
IUPAC Name |
2-bromo-N,N-bis(prop-2-enyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQJYRFAMLETNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569897 | |
Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60277-03-4 | |
Record name | 2-Bromo-N,N-di(prop-2-en-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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